Cas no 26561-48-8 (5,5-dichloropenta-2,4-dienoic acid)

5,5-dichloropenta-2,4-dienoic acid 化学的及び物理的性質
名前と識別子
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- 2,4-Pentadienoic acid, 5,5-dichloro-, (2E)-
- 5,5-dichloropenta-2,4-dienoic acid
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- インチ: 1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9)/b3-1+
- InChIKey: PBDIUDVEVWAORP-HNQUOIGGSA-N
- SMILES: C(O)(=O)/C=C/C=C(\Cl)/Cl
5,5-dichloropenta-2,4-dienoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A863271-1g |
5,5-Dichloropenta-2,4-dienoic acid |
26561-48-8 | 95% | 1g |
$1155.0 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00860721-1g |
5,5-Dichloropenta-2,4-dienoic acid |
26561-48-8 | 95% | 1g |
¥8653.0 | 2023-03-20 |
5,5-dichloropenta-2,4-dienoic acid 関連文献
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
5,5-dichloropenta-2,4-dienoic acidに関する追加情報
5,5-Dichloropenta-2,4-Dienoic Acid (CAS No. 26561-48-8): A Comprehensive Overview
5,5-Dichloropenta-2,4-dienoic acid, a compound with the CAS registry number 26561-48-8, is an organic chemical characterized by its unique structure and diverse applications. This compound belongs to the class of pentaenoic acids, which are known for their role in various biological and chemical processes. The molecule features two chlorine atoms attached to the fifth carbon of a five-carbon chain, with conjugated double bonds at positions 2 and 4. This structure contributes to its reactivity and versatility in different chemical environments.
The synthesis of 5,5-dichloropenta-2,4-dienoic acid involves several steps, including chlorination and oxidation reactions. Recent studies have explored novel synthetic pathways to improve yield and reduce environmental impact. For instance, researchers have employed electrocatalytic methods to achieve selective chlorination, which minimizes byproduct formation and enhances the overall efficiency of the process. Such advancements highlight the compound's potential for large-scale production in industries such as pharmaceuticals and agrochemicals.
From a structural perspective, 5,5-dichloropenta-2,4-dienoic acid exhibits interesting physical properties. Its melting point is approximately 130°C, while its boiling point is around 300°C under vacuum conditions. The compound is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions where solubility and thermal stability are critical factors.
Recent research has focused on the biological activity of 5,5-dichloropenta-2,4-dienoic acid, particularly its role as a precursor in the synthesis of bioactive molecules. For example, studies have demonstrated that this compound can serve as an intermediate in the production of antifungal agents and herbicides. In one notable study published in *Journal of Agricultural and Food Chemistry*, scientists reported that derivatives of this compound exhibit potent activity against plant pathogens, making them promising candidates for sustainable agricultural practices.
In addition to its agricultural applications, 5,5-dichloropenta-2,4-dienoic acid has garnered attention in the field of materials science. Researchers have investigated its potential as a building block for synthesizing novel polymers with tailored properties. For instance, a team from the University of California reported the successful incorporation of this compound into polyurethane matrices, resulting in materials with enhanced mechanical strength and thermal stability. These findings underscore its versatility across multiple disciplines.
The compound's role in pharmaceutical research is another area of active investigation. Due to its structural similarity to certain biologically active molecules, 5,5-dichloropenta-2,4-dienoic acid has been explored as a lead compound for drug discovery. Recent studies have focused on its potential as an inhibitor of enzymes involved in inflammatory pathways. Preclinical trials have shown promising results, with the compound demonstrating anti-inflammatory activity comparable to existing drugs but with fewer side effects.
From an environmental standpoint, understanding the fate and transport of 5,5-dichloropenta-2,4-dienoic acid in natural systems is crucial for assessing its ecological impact. Research conducted by environmental scientists has revealed that this compound undergoes rapid degradation under sunlight exposure due to its conjugated double bonds. This photodegradation pathway reduces its persistence in aquatic environments, mitigating potential risks to aquatic life.
In conclusion, 5,5-Dichloropenta-2,4-Dienoic Acid (CAS No. 26561-48-8) is a multifaceted compound with applications spanning agriculture
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